Peucedanocoumarin II
Overview
Description
Peucedanocoumarin II is a naturally occurring pyranocoumarin compound found primarily in the stems and leaves of Peucedanum praeruptorum Dunn . This compound belongs to the broader class of coumarins, which are known for their diverse biological activities and therapeutic potential.
Mechanism of Action
- Peucedanocoumarin II primarily targets specific proteins or enzymes within biological systems. Unfortunately, the exact molecular targets for this compound are not well-documented in the literature. However, we know that it is involved in various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-asthmatic effects .
- The biosynthesis of coumarins, including this compound, occurs through specific enzymatic pathways. Key enzymes involved in coumarin biosynthesis include PpPAL, Pp4CL, PpC4H, PpC2’H, PpBMT, and PpCOMT-S .
Target of Action
Biochemical Pathways
If you have any more specific questions or need additional information, feel free to ask .
Biochemical Analysis
Biochemical Properties
Peucedanocoumarin II plays a significant role in biochemical reactions . It is involved in the coumarin biosynthesis pathway, which is regulated by key enzyme genes . The enzymes, proteins, and other biomolecules that this compound interacts with include Phenylalanine ammonia-lyase (PAL), 4-Coumarate: CoA ligase (4CL), Cinnamate 4-hydroxylase (C4H), and P-coumaroyl CoA 2’-hydroxylase (C2’ H)
Cellular Effects
This compound has been found to have notable effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, but the exact mechanism is still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the coumarin biosynthesis pathway . It interacts with enzymes or cofactors such as PAL, 4CL, C4H, and C2’ H
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Peucedanocoumarin II can be synthesized through the extraction of Peucedanum praeruptorum Dunn. The roots of Peucedanum praeruptorum are naturally dried in the shade and then pulverized into a coarse powder. This powder is mixed with chloroform and ultrasonically extracted . The methanol extraction method is also used to determine the presence of this compound along with other coumarins .
Industrial Production Methods: Industrial production of this compound involves optimizing chromatographic conditions to detect and isolate the compound from the methanol extraction of Peucedanum praeruptorum roots . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed for this purpose .
Chemical Reactions Analysis
Types of Reactions: Peucedanocoumarin II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Peucedanocoumarin II has a wide range of scientific research applications due to its biological activities. It is studied for its potential in the prevention and treatment of cardiovascular and cerebrovascular diseases, anti-inflammatory properties, reversal of multidrug resistance, anti-cancer effects, and neuroprotection . Research has shown that this compound, along with other coumarins, can effectively inhibit the migration and invasion of cancer cells and provide therapeutic benefits in various medical conditions .
Comparison with Similar Compounds
Peucedanocoumarin II is compared with other similar compounds such as praeruptorin A, praeruptorin B, praeruptorin E, and peucedanocoumarin I . While all these compounds belong to the coumarin family and share some biological activities, this compound is unique in its specific distribution in the stems and leaves of Peucedanum praeruptorum Dunn . This distinct localization may contribute to its unique biological properties and therapeutic potential.
Properties
IUPAC Name |
[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-JZWAJAMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Peucedanocoumarin II and from what plant is it derived?
A1: this compound, a pyranocoumarin compound, is known to exhibit relaxant effects on smooth muscle tissue. [] It is primarily isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal plant also known as Bai-Hua Qian-Hu. [, , ] This plant is traditionally used for treating respiratory ailments and pulmonary hypertension. []
Q2: How does the relaxant effect of this compound compare to other coumarins found in Peucedanum praeruptorum Dunn?
A2: Studies comparing the relaxant effects of various pyranocoumarins from Peucedanum praeruptorum Dunn on rabbit tracheas and pulmonary arteries found that this compound exhibited weaker relaxant effects compared to (+)-praeruptorin A, pteryxin, and (+/-)-praeruptorin A. [] While the latter three compounds induced complete relaxation of tracheas constricted with potassium chloride, this compound only achieved partial relaxation at the same concentration. []
Q3: What methods have been successfully employed to isolate and purify this compound from Peucedanum praeruptorum Dunn?
A3: Several techniques have proven effective in isolating and purifying this compound. These include:
- Traditional extraction and separation: This involves initial extraction with acetone followed by silica gel column chromatography and further purification using Sephadex LH-20 resin and HPLC. []
- High-speed counter-current chromatography (HSCCC): This method uses a solvent system of petroleum ether: ethyl acetate: methanol: water for effective separation, followed by characterization using Nuclear Magnetic Resonance (NMR). []
Q4: Has this compound been identified as a key contributor to the traditional uses of Peucedanum praeruptorum Dunn?
A5: While research suggests that this compound possesses some smooth muscle relaxant properties, [] it has not been definitively identified as the primary active compound responsible for the traditional medicinal uses of Peucedanum praeruptorum Dunn. Further research is needed to fully elucidate its specific contributions and mechanisms of action.
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